methyl 3-carbamoyl-2-(2-chlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
Description
The compound methyl 3-carbamoyl-2-(2-chlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate belongs to the thienopyridine class of heterocyclic molecules, characterized by a fused thiophene-pyridine ring system. Its structure includes:
- Methyl ester at position 4.
- Carbamoyl group (-CONH₂) at position 2.
- 2-Chlorobenzamido substituent at position 2.
Properties
IUPAC Name |
methyl 3-carbamoyl-2-[(2-chlorobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O4S/c1-25-17(24)21-7-6-10-12(8-21)26-16(13(10)14(19)22)20-15(23)9-4-2-3-5-11(9)18/h2-5H,6-8H2,1H3,(H2,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKSDABXANGLWGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-carbamoyl-2-(2-chlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a complex organic compound with significant potential in pharmacology due to its unique structural features and biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, interaction studies, and relevant research findings.
Compound Overview
- Molecular Formula : C17H16ClN3O3S
- Molecular Weight : 393.84 g/mol
- Key Functional Groups : Carbamoyl group, amide group, thieno[2,3-c]pyridine structure
Synthesis Methods
The synthesis of this compound can be achieved through various organic synthetic pathways. Notable methods include:
- Phosphine-Catalyzed Annulation : This method has been effective for synthesizing related compounds and may be adapted for this specific compound.
- Multi-Step Organic Synthesis : Utilizing starting materials that contain the thieno[2,3-c]pyridine framework allows for the construction of the desired structure through sequential reactions.
Biological Activity
Research indicates that this compound exhibits several biological activities that make it a candidate for further pharmaceutical development:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess activity against various bacterial strains, including Mycobacterium tuberculosis. Its structural similarities to other antimicrobial agents indicate potential effectiveness in treating latent tuberculosis infections .
- Inhibition Mechanisms : Interaction studies have shown that similar compounds can inhibit specific enzymes involved in bacterial metabolism. For instance, inhibitors targeting mycobacterial metalloproteinases have demonstrated efficacy against both replicating and non-replicating forms of M. tuberculosis .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Ethyl 2-(3-chlorobenzamido)-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate | C18H18ClN3O4S | Contains ethyl instead of methyl; different carboxylate |
| Tert-butyl 3-carbamoyl-2-(4-chlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate | C20H22ClN3O4S | Explored for Mycobacterium tuberculosis inhibition |
| Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate | C11H9NO3S | Investigated for anti-inflammatory properties |
Case Studies and Research Findings
- In Vitro Studies : Laboratory tests have shown that this compound exhibits significant antibacterial activity against strains of M. tuberculosis in controlled environments.
- Mechanistic Studies : Research has focused on the compound's interaction with specific protein targets within bacterial cells. These studies are critical in elucidating how structural features correlate with biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and functional differences between the target compound and its analogs:
Structural and Functional Analysis
Core Modifications
- Position 2 Substituents: The 2-chlorobenzamido group in the target compound may enhance lipophilicity and receptor binding compared to the trimethoxyphenylamino group in compound 3a . The latter’s electron-rich methoxy groups likely improve antitubulin activity via enhanced hydrophobic interactions.
Position 3 Functional Groups
- Carbamoyl (-CONH₂) in the target compound vs. cyano (-CN) in 3a and 4SC-207: The carbamoyl group increases hydrogen-bonding capacity, possibly altering solubility and target selectivity. Cyano groups are electron-withdrawing, which may stabilize the molecule’s planar conformation critical for microtubule disruption .
Ester Variations
- Methyl ester (target) vs. ethyl ester (4SC-207) or tert-butyl/ethyl dicarboxylate (Schiff base ligands):
- Methyl esters typically offer higher metabolic stability than ethyl esters. Tert-butyl groups are protective, often used in intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
